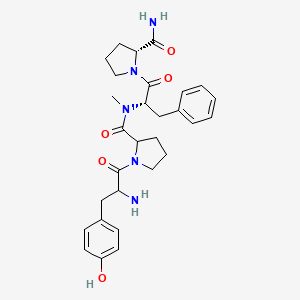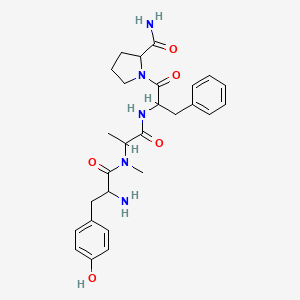
H-DL-Tyr-DL-N(Me)Ala-DL-Phe-DL-Pro-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-DL-Tyr-DL-N(Me)Ala-DL-Phe-DL-Pro-NH2 is a synthetic peptide composed of five amino acids: tyrosine, N-methylalanine, phenylalanine, and proline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Tyr-DL-N(Me)Ala-DL-Phe-DL-Pro-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, tyrosine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, N-methylalanine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for phenylalanine and proline.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of This compound may involve automated peptide synthesizers to increase efficiency and yield. These machines automate the repetitive steps of SPPS, allowing for the large-scale production of peptides.
Chemical Reactions Analysis
Types of Reactions
H-DL-Tyr-DL-N(Me)Ala-DL-Phe-DL-Pro-NH2: can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: The peptide can be reduced to break disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents such as HBTU or DIC.
Major Products
Oxidation: Formation of dityrosine or other oxidized derivatives.
Reduction: Cleavage of disulfide bonds, resulting in linear peptides.
Substitution: Modified peptides with different amino acid sequences.
Scientific Research Applications
H-DL-Tyr-DL-N(Me)Ala-DL-Phe-DL-Pro-NH2: has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification.
Biology: Investigated for its potential role in protein-protein interactions and signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a therapeutic agent itself.
Industry: Utilized in the development of peptide-based materials and products.
Mechanism of Action
The mechanism of action of H-DL-Tyr-DL-N(Me)Ala-DL-Phe-DL-Pro-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and target of the peptide.
Comparison with Similar Compounds
H-DL-Tyr-DL-N(Me)Ala-DL-Phe-DL-Pro-NH2: can be compared to other similar peptides, such as:
H-DL-Tyr-DL-Ala-DL-Phe-DL-Pro-NH2: Lacks the N-methyl group on alanine.
H-DL-Tyr-DL-N(Me)Ala-DL-Phe-DL-Pro-OH: Has a free carboxyl group instead of an amide group at the C-terminus.
H-DL-Tyr-DL-N(Me)Ala-DL-Phe-DL-Pro-DL-NH2: Contains an additional amino acid residue.
The uniqueness of This compound lies in its specific sequence and the presence of the N-methyl group on alanine, which can influence its biological activity and stability.
Properties
Molecular Formula |
C27H35N5O5 |
|---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
1-[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]-methylamino]propanoylamino]-3-phenylpropanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C27H35N5O5/c1-17(31(2)26(36)21(28)15-19-10-12-20(33)13-11-19)25(35)30-22(16-18-7-4-3-5-8-18)27(37)32-14-6-9-23(32)24(29)34/h3-5,7-8,10-13,17,21-23,33H,6,9,14-16,28H2,1-2H3,(H2,29,34)(H,30,35) |
InChI Key |
PAVMQNDNZSJTHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)N)N(C)C(=O)C(CC3=CC=C(C=C3)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


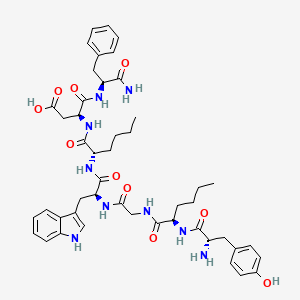
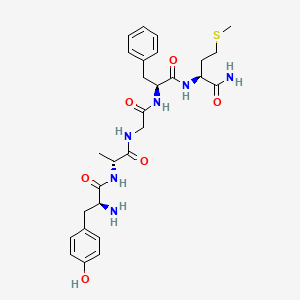


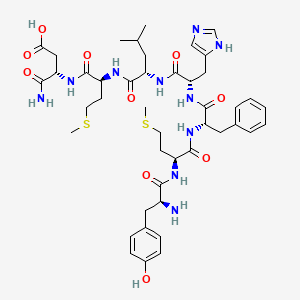
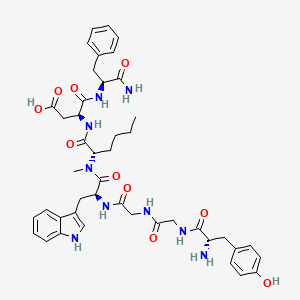
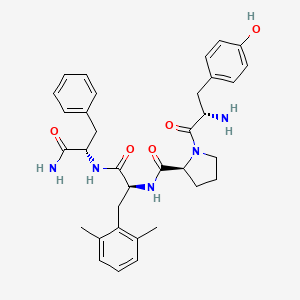
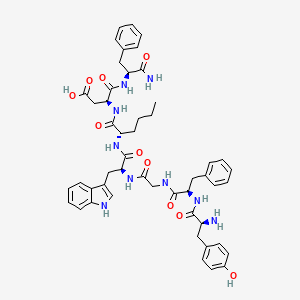
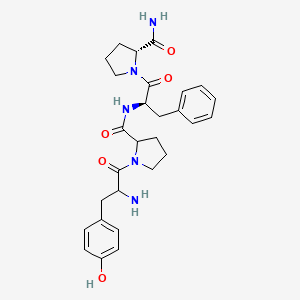
![[1-Amino-3-[6,13-dimethyl-10-methylidene-2,5,9,12-tetraoxo-14-(3,7,10-trimethyl-4-oxoheptadeca-5,7-dienyl)-1-oxa-4,8,11-triazacyclotetradec-3-yl]-1-oxopropan-2-yl] hydrogen sulfate](/img/structure/B10853656.png)

